molecular formula C13H14F3N3O2S2 B2625756 (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile CAS No. 2067643-60-9

(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile

Cat. No.: B2625756
CAS No.: 2067643-60-9
M. Wt: 365.39
InChI Key: UHWCJBMPHJTXCY-IZZDOVSWSA-N
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Description

(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a piperidine ring substituted with a trifluoromethyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring, substituted with a trifluoromethyl group, can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a trifluoromethylating agent.

    Formation of the Propenenitrile Moiety: The propenenitrile group can be formed through a Knoevenagel condensation reaction between a suitable aldehyde and a nitrile compound in the presence of a base.

    Final Coupling: The final step involves coupling the thiazole and piperidine intermediates with the propenenitrile moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions, often in the presence of a catalyst or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may impart biological activity, making it a candidate for the development of new therapeutic agents targeting specific diseases or biological pathways.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and thiazole ring are often involved in enhancing binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The unique combination of the trifluoromethyl piperidine, thiazole ring, and propenenitrile moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-methylsulfonyl-3-[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S2/c1-23(20,21)11(7-17)6-10-8-18-12(22-10)19-4-2-9(3-5-19)13(14,15)16/h6,8-9H,2-5H2,1H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCJBMPHJTXCY-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=CC1=CN=C(S1)N2CCC(CC2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C(=C/C1=CN=C(S1)N2CCC(CC2)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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